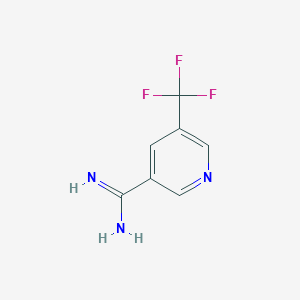
5-(Trifluoromethyl)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)nicotinimidamide is an organic compound that features a trifluoromethyl group attached to a nicotinimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)nicotinimidamide typically involves the introduction of a trifluoromethyl group to a nicotinimidamide precursor. One common method involves the reaction of 5-(trifluoromethyl)nicotinic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, ensuring high yield and purity. The raw materials used are relatively inexpensive and readily available, making the process cost-effective. The steps involved include acylation, cyclization, and hydrolysis, with each step optimized for maximum efficiency and ease of purification .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(Trifluoromethyl)nicotinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stability and bioavailability.
Industry: It finds applications in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and ability to interact with biological receptors. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activity, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)nicotinic acid
- 5-(Trifluoromethyl)deoxyuridine
- 5-(Trifluoromethyl)benzamide
Uniqueness
5-(Trifluoromethyl)nicotinimidamide is unique due to its specific structure, which combines the properties of a trifluoromethyl group with a nicotinimidamide backbone. This combination results in enhanced stability, bioavailability, and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C7H6F3N3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
5-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12) |
Clé InChI |
INJLKEFASVOBIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(F)(F)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
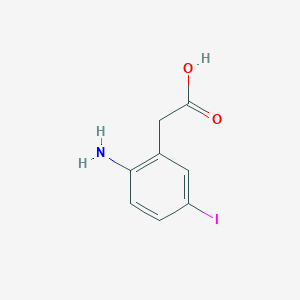

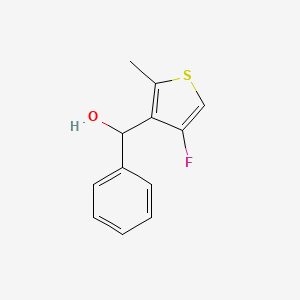
![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
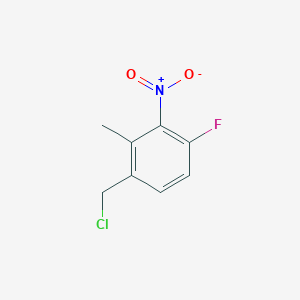
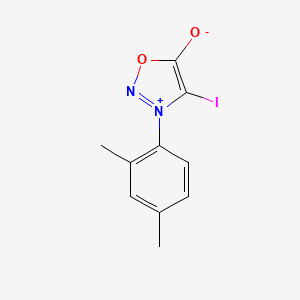
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)

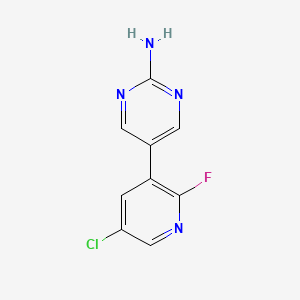
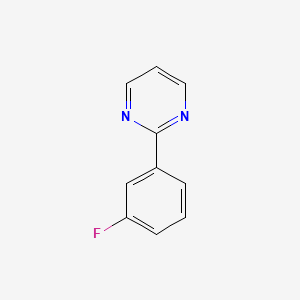
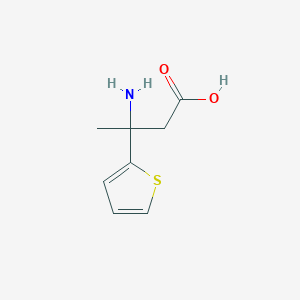
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
